molecular formula C9H14ClNO3 B2769068 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride CAS No. 1251922-91-4

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride

Cat. No.: B2769068
CAS No.: 1251922-91-4
M. Wt: 219.67
InChI Key: SWOFKSLJZDLBHZ-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12ClNO3. It is known for its unique structure, which includes a furan ring substituted with a dimethylamino group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, potentially modulating their activity. The furan ring and carboxylic acid group may also contribute to its overall biological effects by participating in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Dimethylamino)methyl]-2-methylfuran-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a carboxylic acid group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-methylfuran-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-6-8(9(11)12)4-7(13-6)5-10(2)3;/h4H,5H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOFKSLJZDLBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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